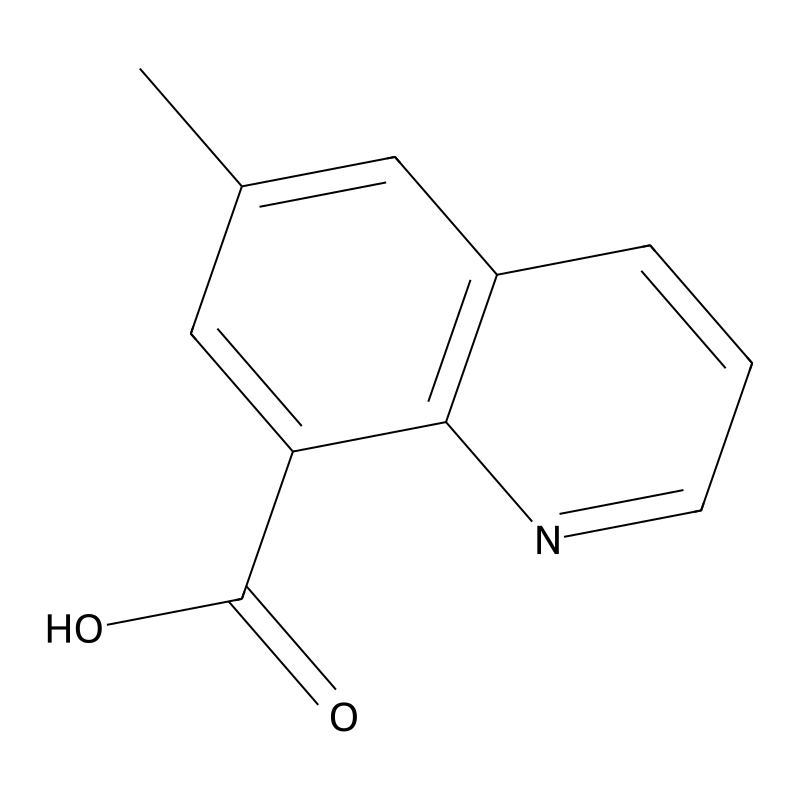

6-Methylquinoline-8-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinoline Scaffold

6-Methylquinoline-8-carboxylic acid possesses a quinoline ring structure, a core fragment found in numerous biologically active molecules including antimalarials, antibacterials, and antifungals []. Research on similar quinoline-based structures might provide clues for the potential activity of 6-Methylquinoline-8-carboxylic acid.

Medicinal Chemistry Studies

The presence of a carboxylic acid group (-COOH) on the molecule introduces the possibility of exploring its role in various biological processes. Carboxylic acids can be involved in protein binding and enzyme inhibition, making them valuable tools in medicinal chemistry []. Studies investigating the interaction of 6-Methylquinoline-8-carboxylic acid with specific enzymes or proteins could be a starting point for uncovering potential therapeutic applications.

Organic Synthesis

The compound's structure presents a framework for further synthetic modifications. Researchers might explore using 6-Methylquinoline-8-carboxylic acid as a building block for the synthesis of more complex molecules with desired properties [].

6-Methylquinoline-8-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family, characterized by a methyl group at the 6-position and a carboxylic acid group at the 8-position. Its molecular formula is CHN O, and it has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Quinoline derivatives, such as 6-Methylquinoline-8-carboxylic acid, are integral in the development of pharmaceuticals and agrochemicals .

- Oxidation: This compound can be oxidized to form quinoline N-oxides using agents like hydrogen peroxide or peracids.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 5th and 7th positions, utilizing halogens or nitrating agents under acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

6-Methylquinoline-8-carboxylic acid exhibits significant biological activity. It has been studied for its antimicrobial properties, where it inhibits bacterial DNA synthesis by interacting with bacterial DNA gyrase and type IV topoisomerase. Additionally, it shows potential anticancer activity, making it a candidate for further research in cancer therapy. Its anti-inflammatory properties also contribute to its therapeutic potential.

The synthesis of 6-Methylquinoline-8-carboxylic acid can be achieved through several methods:

- Friedländer Synthesis: A common method that utilizes 2-aminobenzaldehyde and a ketone as starting materials.

- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields while minimizing environmental impact.

- Solvent-Free Reactions: These methods align with green chemistry principles, reducing waste and improving safety in chemical processes.

6-Methylquinoline-8-carboxylic acid has numerous applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic effects.

- Antimicrobial Development: The compound is being investigated for its ability to develop new antibiotics.

- Industrial Use: Quinoline derivatives are utilized in producing dyes, catalysts, and materials due to their unique chemical properties.

Research on interaction studies involving 6-Methylquinoline-8-carboxylic acid focuses on its binding affinity with various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic targets. The compound's ability to inhibit specific enzymes involved in bacterial DNA replication makes it a valuable candidate for further investigation in drug development.

Several compounds share structural similarities with 6-Methylquinoline-8-carboxylic acid. Here are notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Quinoline | 91-22-5 | Parent compound; broad biological activities |

| 8-Hydroxyquinoline | 148-24-3 | Significant antimicrobial and anticancer properties |

| 6-Methoxyquinoline | 1009-14-9 | Used as a precursor in fluorescent sensor synthesis |

| 7-Methylquinoline-8-carboxylic acid | 70585-54-5 | Different substitution pattern affecting reactivity |

| 4-Methylquinoline-3-carboxylic acid | 103907-10-4 | Varies in substitution pattern; different biological activities |

Uniqueness

6-Methylquinoline-8-carboxylic acid's uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets, enhancing its value in medicinal chemistry compared to other similar compounds .

Molecular Architecture

Quinoline Backbone Configuration

6-Methylquinoline-8-carboxylic acid features a fundamental quinoline backbone structure consisting of a fused benzene and pyridine ring system [1] [2]. The quinoline core, with molecular formula C₉H₇N, represents a bicyclic aromatic heterocycle where all ring atoms undergo sp² hybridization [1]. The molecular architecture demonstrates the characteristic benzo(b)pyridine structure, where the benzene ring is fused to the α-β position of the pyridine ring [2].

The quinoline backbone exhibits a planar configuration with five double bonds and eleven single bonds present within the fused ring system [2]. The σ bonds form through head-on overlapping of sp² orbitals, while the π bonds result from lateral overlapping of p orbitals [2]. Each ring atom possesses one unhybridized p-orbital containing one electron, positioned perpendicular to the plane containing the σ bonds [1]. The nitrogen atom at position 1 contains a lone pair of electrons in its third sp² orbital, contributing to the electron-deficient nature of the pyridine ring relative to the benzene ring [1].

Substituent Spatial Arrangement

The compound bears two distinct substituents on the quinoline framework: a methyl group at the 6-position and a carboxylic acid group at the 8-position [3] [4] [5]. The methyl substituent occupies the 6-position on the benzene ring portion of the quinoline system, providing steric and electronic effects that influence the overall molecular properties. The carboxylic acid functionality at the 8-position introduces both hydrogen bonding capability and acidic properties to the molecule.

The spatial arrangement of these substituents creates a specific three-dimensional molecular geometry. The methyl group extends outward from the quinoline plane, while the carboxylic acid group can adopt various conformations depending on intramolecular interactions and environmental conditions. The proximity of the carboxylic acid group to the quinoline nitrogen creates potential for intramolecular hydrogen bonding interactions [6] [7].

Tautomeric and Conformational Analysis

Quinoline carboxylic acid derivatives exhibit tautomeric equilibria that significantly impact their chemical behavior [7]. The 6-methylquinoline-8-carboxylic acid system can exist in different tautomeric forms, particularly involving the carboxylic acid functionality. The keto-enol tautomerism observed in similar quinoline carboxylic acid systems affects both synthetic efficiency and pharmacological profiles [7].

The carboxylic acid group can adopt multiple conformational states due to rotation around the C-C bond connecting it to the quinoline ring. These conformations are influenced by intramolecular hydrogen bonding between the carboxyl hydrogen and the quinoline nitrogen atom. Theoretical studies on similar quinoline carboxylic acid systems indicate that conformational preferences are determined by a balance between steric hindrance and stabilizing interactions [7] [8].

Physical Property Profiling

Solubility in Polar and Nonpolar Solvents

The solubility characteristics of 6-methylquinoline-8-carboxylic acid reflect its amphiphilic nature, containing both hydrophilic (carboxylic acid) and hydrophobic (quinoline ring, methyl group) structural elements. The compound demonstrates solubility in polar protic solvents such as methanol [9], attributed to hydrogen bonding interactions between the carboxylic acid group and solvent molecules.

The compound exhibits solubility in dimethyl sulfoxide (DMSO) [9], a polar aprotic solvent, indicating its compatibility with strongly polar environments. The quinoline ring system contributes to partial solubility in moderately polar organic solvents through π-π interactions and dipole-dipole forces. Limited solubility in nonpolar solvents is expected due to the polar carboxylic acid functionality, though the aromatic quinoline system provides some hydrophobic character.

Partition Coefficient (LogP) and Lipophilicity

The lipophilicity of 6-methylquinoline-8-carboxylic acid, expressed as the logarithm of the octanol-water partition coefficient (LogP), represents a critical physicochemical parameter [10] [11]. The LogP value indicates the compound's tendency to partition between lipophilic and aqueous phases, with implications for biological activity and environmental behavior [10].

The presence of the carboxylic acid group significantly reduces the lipophilicity compared to the parent quinoline structure, as carboxylic acids typically exhibit negative LogP contributions due to their hydrogen bonding capacity [10]. The methyl substituent provides a modest positive contribution to lipophilicity. Related quinoline carboxylic acid esters show LogP values in the range of 3.0-3.1 [12], though the free acid form would exhibit lower values due to ionization in aqueous media.

The pH-dependent nature of carboxylic acid ionization creates variable partition behavior across different pH conditions. At physiological pH, the compound exists predominantly in its ionized form, resulting in increased hydrophilicity and reduced membrane permeability compared to the neutral form [11].

Thermal Decomposition Pathways

Thermal decomposition of 6-methylquinoline-8-carboxylic acid follows characteristic patterns observed in organic carboxylic acids and quinoline derivatives [13] [14] [15]. The decomposition process involves multiple competing pathways, including dehydration and decarboxylation reactions that depend on temperature and environmental conditions [14].

Carboxylic acids typically undergo thermal decomposition through bimolecular pathways that reduce activation barriers compared to unimolecular processes [14]. The presence of the quinoline ring system can influence decomposition kinetics through electronic effects and potential stabilization of intermediate species. Thermogravimetric analysis techniques distinguish decomposition temperatures from melting points in quinoline carboxylic acid systems .

Decomposition products may include carbon dioxide from decarboxylation, water from dehydration reactions, and various hydrocarbon fragments from ring degradation [14] [15]. The thermal stability of the compound relates to its crystalline state and potential hydrogen bonding networks in the solid phase [17] [15].

Advanced Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6-methylquinoline-8-carboxylic acid through distinctive chemical shift patterns [18] [19] [20]. In ¹H NMR spectroscopy, the carboxylic acid proton appears as a highly deshielded signal in the 9-12 ppm region, characteristic of the acidic hydrogen [18] [19]. This signal often presents as a broad singlet due to hydrogen bonding effects and undergoes rapid exchange with deuterium oxide, confirming its acidic nature [18] [19].

The aromatic protons of the quinoline ring system exhibit characteristic chemical shifts in the 7.0-9.0 ppm region [20]. The quinoline H-2 proton typically appears most downfield due to the deshielding effect of the adjacent nitrogen atom. The methyl group substituent at the 6-position appears as a singlet around 2.5 ppm, integrating for three protons [21] .

¹³C NMR spectroscopy reveals the carboxylic acid carbonyl carbon in the distinctive 160-180 ppm range [18] [19]. The quaternary and tertiary aromatic carbons of the quinoline system appear in the 110-160 ppm region, with specific chemical shifts influenced by the electronic environment [20]. The methyl carbon appears in the aliphatic region around 20-25 ppm [21].

High-Resolution Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 6-methylquinoline-8-carboxylic acid displays characteristic fragmentation patterns consistent with quinoline carboxylic acid structures [23] [24] [25]. The molecular ion peak appears at m/z 187, corresponding to the molecular weight of C₁₁H₉NO₂ [3] [4] [5]. Aromatic carboxylic acids typically exhibit prominent molecular ion peaks due to the stabilizing effect of the aromatic system [23].

Primary fragmentation pathways include loss of the carboxyl group (COOH, -45 mass units) to generate [M-45]⁺ ions at m/z 142 [23] [24]. Additional fragmentation involves loss of hydroxyl radical (OH, -17 mass units) producing [M-17]⁺ ions [23]. The quinoline ring system undergoes characteristic fragmentations including loss of hydrogen cyanide (HCN, -27 mass units), a typical fragmentation pattern for quinoline derivatives [24].

Secondary fragmentations may involve McLafferty rearrangements and α-cleavage reactions characteristic of carboxylic acid systems [23] [26]. The methyl substituent can undergo loss as a radical species (-15 mass units), contributing to the overall fragmentation pattern [27] [24].

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides unambiguous identification of functional groups within 6-methylquinoline-8-carboxylic acid through characteristic vibrational frequencies [28] [29]. The carboxylic acid functionality exhibits multiple diagnostic absorption bands that confirm its presence and hydrogen bonding state.

The broad, strong absorption band extending from 2500-3300 cm⁻¹ corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer [29]. This characteristic absorption overlaps with aromatic C-H stretching frequencies around 3000-3100 cm⁻¹ [30] [29]. The carbonyl stretching frequency appears near 1710 cm⁻¹ for the dimeric form, representing the C=O stretching vibration [29].

Additional carboxylic acid-related absorptions include O-H deformation vibrations around 1420±20 cm⁻¹, C-O stretching near 1300±15 cm⁻¹, and out-of-plane O-H deformation around 935±15 cm⁻¹ [31]. The quinoline ring system contributes aromatic C=C and C=N stretching frequencies in the 1450-1650 cm⁻¹ region [32].

Aromatic C-H out-of-plane bending vibrations appear in the 750-900 cm⁻¹ region, providing information about the substitution pattern of the quinoline ring [30] [32]. The methyl group contributes C-H stretching and bending vibrations in the appropriate aliphatic regions .

Ultraviolet-Visible Absorption Band Analysis

Ultraviolet-visible spectroscopy of 6-methylquinoline-8-carboxylic acid reveals characteristic electronic transitions associated with the quinoline chromophore and carboxylic acid functionality [33] [34]. Quinoline derivatives typically exhibit three primary absorption bands: around 210-230 nm, 270-300 nm, and 315-330 nm [33].

The absorption band near 210-230 nm corresponds to high-energy π→π* transitions within the aromatic system [33]. The intermediate absorption around 270-300 nm involves π→π* transitions of the extended conjugated system [33]. The longest wavelength absorption (315-330 nm) represents lower energy electronic transitions characteristic of the quinoline chromophore [33] [34].

The carboxylic acid group contributes additional electronic transitions, particularly n→π* transitions of the carbonyl oxygen [35]. These transitions typically appear around 275-295 nm but may overlap with quinoline-based absorptions [35]. The pH-dependent nature of carboxylic acid ionization can influence the UV-Vis spectrum, with protonated and deprotonated forms exhibiting different absorption characteristics [33] [34].

Traditional Synthesis Strategies

Friedländer Annulation Modifications

The Friedländer annulation represents one of the most fundamental and widely employed methods for quinoline synthesis, particularly for accessing 6-methylquinoline-8-carboxylic acid derivatives [1] [2]. This classical approach involves the condensation of 2-aminobenzaldehydes with ketones containing active methylene groups, proceeding through aldol condensation followed by cyclization and dehydration [1] [3].

Recent modifications have significantly enhanced the efficiency of traditional Friedländer conditions. Molecular iodine has emerged as a highly effective catalyst, requiring only 1 mol% loading to achieve excellent yields of 75-90% under mild conditions [2]. This represents a substantial improvement over classical acid-catalyzed protocols that typically require harsh conditions and produce yields of 40-70% [4]. The iodine-catalyzed variant proceeds through enhanced electrophilic activation of the carbonyl group, facilitating nucleophilic attack by the amino group.

Ceric ammonium nitrate (CAN) catalysis has demonstrated exceptional efficiency, enabling quinoline synthesis at ambient temperature within 45 minutes with yields reaching 85-95% [3] [5]. This methodology represents a significant advancement in terms of reaction conditions, eliminating the need for elevated temperatures while maintaining excellent regioselectivity. The mechanism involves single-electron transfer processes that activate both coupling partners simultaneously.

Heterogeneous catalysts have also been successfully implemented, with zeolite H-Beta showing remarkable activity under solvent-free conditions [4] [6]. These protocols achieve yields of 70-85% while offering advantages in catalyst recovery and environmental sustainability. The zeolite framework provides both Brønsted and Lewis acid sites that cooperatively facilitate the condensation and cyclization steps.

Doebner-Von Miller Reaction Adaptations

The Doebner-Von Miller reaction constitutes a versatile approach for synthesizing 2,3-disubstituted quinolines through the condensation of anilines with α,β-unsaturated carbonyl compounds [7] [8]. This methodology is particularly valuable for accessing quinoline derivatives with specific substitution patterns relevant to 6-methylquinoline-8-carboxylic acid synthesis.

Traditional conditions employ hydrochloric acid and zinc chloride as catalysts, with the reaction typically conducted at 100-120°C for 6 hours [8] [9]. However, these conditions often require stoichiometric amounts of acid and produce significant waste streams. Modern adaptations have focused on developing more environmentally benign protocols while maintaining high regioselectivity.

Green chemistry approaches have been developed using sulfuric acid in aqueous media, reducing both the environmental impact and the requirement for anhydrous conditions [9]. These modifications achieve yields of 60-80% while significantly reducing acid waste generation. The aqueous conditions also facilitate product isolation and purification.

Recent mechanistic studies using carbon isotope scrambling experiments have revealed a fragmentation-recombination mechanism that explains the high regioselectivity observed in this transformation [7]. This understanding has enabled the development of predictive models for substrate scope and regioselectivity, facilitating rational reaction design.

Skraup Cyclization Optimization

The Skraup cyclization, while historically important, has been significantly improved through modern modifications addressing its notorious reputation for harsh conditions and low yields [10] [11]. The classical protocol involving aniline, glycerol, and sulfuric acid with oxidizing agents has been refined to provide more practical synthetic routes.

Microwave-assisted protocols have revolutionized Skraup synthesis by reducing reaction times from 8-12 hours to 10-20 minutes while improving yields from 30-60% to 65-85% [12] [13]. The use of ionic liquids as reaction media has further enhanced the reaction profile by providing a more controlled environment and reducing the formation of polymeric byproducts [12].

Solvent-free conditions using basic alumina as catalyst have been developed for solid-state synthesis, offering excellent yields while eliminating the need for large volumes of sulfuric acid [4]. These conditions are particularly attractive for scaling up quinoline synthesis while minimizing environmental impact.

The mechanism involves initial dehydration of glycerol to acrolein, followed by conjugate addition of aniline and subsequent cyclization [10] [14]. Modern understanding of this mechanism has enabled the development of modified protocols using preformed acrolein or acrolein equivalents, providing better control over the reaction and reducing side product formation.

Contemporary Synthetic Advancements

Transition Metal-Catalyzed Coupling Reactions

Contemporary quinoline synthesis has been revolutionized by transition metal catalysis, offering unprecedented control over regioselectivity and functional group tolerance [15] [16]. Iron-catalyzed transformations have emerged as particularly attractive alternatives to traditional methods, combining earth abundance with excellent catalytic performance.

Iron-catalyzed [4+2] cyclization reactions between arylnitrones and vinyl acetates provide access to 2,4-disubstituted quinolines in yields of 65-85% [16]. This methodology proceeds through C-H activation directed by the nitrone functionality, offering excellent functional group tolerance and regioselectivity. The reaction operates under mild conditions and accommodates both electron-rich and electron-poor substrates.

Copper-catalyzed oxidative coupling reactions utilize molecular oxygen as the terminal oxidant, representing a significant advancement in green chemistry [16] [17]. These protocols achieve yields of 70-90% while employing air as the oxidant, eliminating the need for stoichiometric chemical oxidants. The mechanism involves C-H functionalization followed by C-N and C-C bond formation in a single operation.

Ruthenium-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones provides an elegant entry to quinoline scaffolds [16]. This methodology achieves yields of 75-88% through alcohol dehydrogenation coupled with condensation and cyclization. The use of second-generation Grubbs catalyst enables the transformation under relatively mild conditions.

Palladium-catalyzed systems incorporating potassium hydroxide have demonstrated excellent recyclability, with catalysts remaining active for five consecutive cycles without significant loss of activity [16]. These systems achieve yields of 80-92% in the synthesis of quinoline derivatives, offering both high efficiency and sustainability.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift in quinoline preparation, eliminating the need for solvents while often providing superior reaction outcomes [18] [19] [20]. Ball milling techniques have proven particularly effective, achieving yields of 70-89% for functionalized quinoline derivatives through iodine-mediated oxidative annulation.

The mechanochemical approach offers several distinct advantages: elimination of solvent waste, reduced energy consumption, improved safety profiles, and excellent scalability [19] [21]. These methods typically require 1-3 hours of milling time and can be readily scaled from milligram to multi-gram quantities without significant optimization.

Solvent-free conditions using zeolite catalysts have achieved remarkable success in quinoline synthesis, providing yields of 70-85% while operating under environmentally benign conditions [22]. The H-Beta zeolite system demonstrates excellent regioselectivity for 2,4-disubstituted quinolines, making it particularly relevant for 6-methylquinoline-8-carboxylic acid synthesis.

Mechanochemical click chemistry has been successfully implemented for post-synthetic modification of quinoline scaffolds, achieving up to 15-fold yield improvements compared to solution-phase reactions [23]. This approach enables the synthesis of complex quinoline-triazole hybrids that are difficult to access through conventional methods.

The mechanochemical approach has been particularly successful in the synthesis of metal complexes containing quinoline ligands, achieving excellent yields without the need for solvents or external heating [24]. This methodology has proven invaluable for preparing materials that are sensitive to solution conditions.

Photoredox Catalysis in Ring Functionalization

Photoredox catalysis has emerged as a powerful tool for quinoline synthesis and functionalization, enabling transformations under exceptionally mild conditions [25] [26]. Visible-light photoredox systems operating at room temperature have achieved yields of 70-95% in the synthesis of polysubstituted quinolines.

Phenanthrenequinone-sensitized photocatalysis represents a significant advancement in organic photocatalyst design [26]. This system achieves quantitative yields of 2,4-disubstituted quinolines after 1 hour of blue LED irradiation at room temperature. The methodology proceeds through single-electron oxidation of imine substrates, triggering electrocyclization mechanisms that are inaccessible under thermal conditions.

NADH analogue photocatalysts have enabled transition metal-free protocols for quinoline synthesis [25]. These organic photocatalysts facilitate both quinoline and tetrahydroquinoline formation through single-electron transfer and intramolecular electrophilic cyclization processes. The operational simplicity and low cost of these systems make them attractive for large-scale applications.

Three-component radical cascade reactions based on visible-light photoredox catalysis have demonstrated excellent chemoselectivity [27] [28]. These transformations coordinate β-aminoacrylates, halides, and alkenes to form highly substituted quinolines in good yields following in situ oxidation of tetrahydroquinoline intermediates.

The photoredox approach offers unique advantages including mild reaction conditions, excellent functional group tolerance, high regioselectivity, and the ability to access oxidation states that are difficult to achieve through conventional methods [29]. These characteristics make photoredox catalysis particularly valuable for late-stage functionalization of complex quinoline derivatives.

Regiochemical Control Strategies

Steric and Electronic Directing Group Effects

Regiochemical control in quinoline synthesis and functionalization represents one of the most challenging aspects of this chemistry, requiring careful consideration of both steric and electronic factors [30] [31]. The intrinsic reactivity of quinoline scaffolds is influenced by the electron-deficient pyridine ring and the electron-rich benzene ring, creating distinct sites with different electronic properties.

Steric directing groups have proven particularly effective in controlling regioselectivity through the trans effect [31]. Bulky substituents positioned strategically on the quinoline ring can direct metalation to specific positions by creating steric hindrance that disfavors alternative reaction pathways. This approach has been successfully employed to achieve C3-selective functionalization, which is otherwise challenging due to the electronic bias toward C2 and C8 positions.

Electronic directing groups exert their influence through inductive and resonance effects that modulate the electron density at different positions [30] [32]. Electron-withdrawing groups such as cyano and nitro substituents can dramatically alter the regioselectivity by decreasing electron density at adjacent positions while increasing reactivity at more distant sites. Conversely, electron-donating groups like methoxy and dimethylamino can enhance nucleophilicity at specific positions.

Hammett analysis has revealed excellent correlations between electronic effects and photolysis efficiency in quinoline-based systems [33]. Electron-rich groups at the C4 position show positive influence on photochemistry, demonstrating the predictive power of electronic parameter analysis in reaction design.

Cytochrome P450 studies using quinoline as a substrate have provided valuable insights into the interplay between steric and electronic effects in determining regioselectivity [30]. These investigations revealed that steric factors can override electronic predictions, with 3-hydroxyquinoline being produced preferentially despite computational predictions favoring 8-hydroxyquinoline formation.

Protecting Group Chemistry for Selective Modification

Protecting group strategies have become indispensable tools for achieving selective modification of quinoline scaffolds, particularly when multiple reactive sites are present [34] [35]. Photolabile protecting groups (PPGs) have emerged as particularly powerful tools due to their orthogonal removal conditions and minimal perturbation of the molecular framework.

Quinoline-based photolabile protecting groups represent a significant advancement in this field, offering superior photochemical efficiency compared to traditional nitrobenzyl derivatives [34] [33]. The 7-(Piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) system demonstrates exceptional performance with quantum yields of 0.62-0.88 and two-photon absorption cross-sections of 1.84-2.64 GM.

Structure-activity relationships in quinoline PPGs have been thoroughly investigated, revealing that C4 substitution dramatically enhances photochemical properties [33]. Electron-donating groups at this position increase both one-photon and two-photon uncaging efficiency, with the dimethylamino and morpholino derivatives showing the highest performance.

Traceless directing group strategies have been developed for ruthenium-catalyzed annulation reactions [36]. These approaches employ temporary coordination to the quinoline nitrogen, enabling formal [3+3] annulation with allyl alcohols in a one-pot domino synthesis. The directing group is incorporated and removed within the same synthetic operation, eliminating the need for separate protection and deprotection steps.

Multiple protection strategies have been successfully implemented, with sextuple protection of protein fragments demonstrating the robustness of quinoline-based PPGs [34]. These systems show excellent compatibility with radical desulfurization conditions and can be removed efficiently under physiological pH conditions using photolysis.